TAS-120 was discovered through a structure-based drug design approach aimed at developing selective covalent inhibitors for FGFRs. It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives and is characterized by its unique structural features that allow it to form covalent bonds with the target kinases. This compound has been classified as an irreversible kinase inhibitor, specifically targeting the ATP-binding pocket of FGFRs, which is crucial for their enzymatic activity.
The synthesis of TAS-120 involves several steps that utilize established organic chemistry techniques. The compound can be synthesized from starting materials that undergo various transformations, including cyclization and functional group modifications. The key synthetic route involves the preparation of a pyrazolo[3,4-d]pyrimidine core, followed by the introduction of an acrylamide moiety that facilitates covalent bonding with cysteine residues in the FGFRs.
The specific synthetic pathway has been detailed in patents and scientific literature, emphasizing the importance of optimizing conditions to achieve high yield and purity. The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure optimal formation of the desired product.
The molecular structure of TAS-120 can be represented by the following chemical formula:
The compound features a pyrazolo[3,4-d]pyrimidine backbone with various substituents that enhance its binding affinity for FGFRs. Structural analysis using X-ray crystallography has revealed that TAS-120 binds covalently to cysteine 488 in FGFR1, forming stable interactions that inhibit receptor activity. The binding mode involves hydrogen bonds with critical residues in the ATP-binding pocket, further stabilizing the interaction.
TAS-120 undergoes specific chemical reactions that are crucial for its mechanism of action. The primary reaction involves the formation of a covalent bond between the acrylamide group of TAS-120 and the thiol group of cysteine residues in FGFRs. This reaction effectively inhibits the kinase activity by blocking ATP binding.
Mass spectrometry has been employed to confirm the formation of these covalent adducts with FGFR proteins, providing insights into the reactivity and selectivity of TAS-120 against various FGFR mutants. The compound's ability to overcome resistance mutations associated with other ATP-competitive inhibitors highlights its potential utility in cancer therapy.
The mechanism of action for TAS-120 involves its irreversible binding to FGFRs, which leads to sustained inhibition of downstream signaling pathways involved in cell proliferation and survival. Upon binding, TAS-120 prevents ATP from accessing the kinase domain, thereby blocking phosphorylation events critical for tumor growth.
Preclinical studies have demonstrated that TAS-120 effectively inhibits cell proliferation in FGFR-driven cancer models, including those with mutations conferring resistance to other therapies. The compound's ability to induce apoptosis in these cells further underscores its therapeutic potential.
TAS-120 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) have been utilized to assess purity and stability profiles during formulation development.
TAS-120 is primarily investigated for its applications in oncology, particularly for treating cancers associated with aberrant FGFR signaling. Clinical trials are underway to evaluate its efficacy against various solid tumors characterized by FGFR mutations or amplifications, including intrahepatic cholangiocarcinoma and other malignancies.
Moreover, research is ongoing to explore TAS-120's potential in combination therapies aimed at overcoming resistance mechanisms associated with conventional therapies. Its unique binding properties make it a valuable tool in cancer research, particularly in understanding FGFR biology and developing targeted treatments.
TAS-120 (futibatinib) is a third-generation, irreversible pan-FGFR inhibitor distinguished by its covalent binding mechanism. Its acrylamide group forms a permanent Michael adduct with a conserved cysteine residue (Cys477 in FGFR1, Cys491 in FGFR2, Cys488 in FGFR3, Cys477 in FGFR4) within the phosphate-binding loop (P-loop) of the FGFR kinase domain [2] [4]. High-resolution X-ray crystallography (2.7 Å resolution) reveals that the inhibitor’s propynamide group positions the acrylamide electrophile adjacent to the cysteine thiol, enabling nucleophilic attack [2]. This covalent modification traps FGFR in an inactive conformation by sterically obstructing ATP binding and preventing P-loop flexibility essential for kinase activation [2] [3]. Mass spectrometry confirms near-complete covalent adduct formation within minutes, underscoring the reaction’s kinetic efficiency [4]. Unlike reversible inhibitors, this mechanism confers sustained target suppression despite ATP competition [3].
TAS-120 exhibits high selectivity for FGFR1–4 due to the unique conservation of the P-loop cysteine across these isoforms. Among 518 human kinases, only nine share this cysteine residue, including four FGFRs and three SRC-family kinases (SRC, YES, FGR) [4]. Biochemical profiling demonstrates:
Table 1: Selectivity Profile of TAS-120 Against FGFR Isoforms and SRC-Family Kinases
Kinase | IC₅₀ (nM) | Covalent Binding Confirmed? | Key Structural Determinant |
---|---|---|---|
FGFR1 | 1.6 | Yes | Cys477 |
FGFR2 | 3.2 | Yes | Cys491 |
FGFR3 | 7.8 | Yes | Cys488 |
FGFR4 | 31 | Yes | Cys477 |
SRC | 1,673 | Yes | Cys277 |
YES | 1,626 | Yes | Cys327 |
HCK | >10,000 | No | Gln247 (no cysteine) |
TAS-120 demonstrates low-nanomolar potency against wild-type FGFRs:
Notably, TAS-120 retains efficacy against ATP-competitive inhibitor-resistant FGFR gatekeeper mutants, albeit with variable potency loss:
Table 2: TAS-120 vs. Other FGFR Inhibitors Against Gatekeeper Mutants
FGFR Mutant | TAS-120 IC₅₀ (nM) | Fold Change vs. WT | BGJ398 IC₅₀ (nM) | PRN1371 IC₅₀ (nM) |
---|---|---|---|---|
FGFR1 V561M | 84–224 | ~30x | >1,000* | 224 |
FGFR2 V564F | 52 | ~20x | >1,000* | >1,000 |
FGFR3 V555M | 583 | ~50x | >1,000* | >1,000 |
FGFR4 V550L | 90 | ~7x | >1,000* | >1,000 |
* BGJ398 data inferred from clinical resistance patterns [1] [3]
TAS-120’s covalent mechanism ensures prolonged occupancy of the ATP-binding pocket:
Compound Names in Article:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7